1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose
Description
Properties
IUPAC Name |
(4R,5S)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO6/c8-2-7(13)6(12)5(11)4(10)3(1-9)14-7/h3-6,9-13H,1-2H2/t3?,4-,5-,6?,7?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIQISZVEADZMX-AHCVODQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)(CF)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H]([C@H](C(C(O1)(CF)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675907 | |
| Record name | 1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357098-71-5 | |
| Record name | 1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose involves several steps. Typically, the starting material is D-mannoheptulose, which undergoes fluorination at the first carbon position. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorine donors under controlled temperature and pressure conditions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-deoxy-1-fluoro-D-erythro-hept-2-ulopyranose typically involves the use of selective fluorination methods. One notable approach utilizes Selectfluor for the transformation of glycosyl precursors into fluorinated products. This method has demonstrated high yields (65-98%) and compatibility with various protecting groups, making it a versatile tool in carbohydrate chemistry .
Biological Applications
2.1 Imaging and Diagnostics
Fluorinated sugars like this compound are being investigated as potential agents for non-invasive imaging techniques. Specifically, fluorinated analogs can serve as tracers in positron emission tomography (PET) scans, aiding in the visualization of pancreatic beta cells and tumor growth inhibition . The stability imparted by the fluorine atom enhances the compound's utility in diagnostic applications.
2.2 Antitumor Activity
Research indicates that fluorinated carbohydrates exhibit significant antitumor properties. The structural modifications introduced by fluorination can enhance the specificity and efficacy of these compounds against cancer cells. For instance, studies have shown that certain fluorinated heptoses can inhibit tumor growth through mechanisms that are still under investigation .
Glycoscience Applications
3.1 Glycosylation Inhibitors
Fluorinated carbohydrates, including this compound, are explored as mechanism-based inhibitors of glycosylation reactions. These inhibitors can interfere with glycoenzyme activities, which are crucial for the biosynthesis of complex carbohydrates involved in various biological processes . The ability to modulate glycosylation pathways opens avenues for therapeutic interventions in diseases characterized by aberrant glycosylation.
3.2 Development of Therapeutics
The unique properties of fluorinated sugars make them suitable candidates for developing novel therapeutics targeting specific enzymes involved in carbohydrate metabolism. For example, the synthesis of fluorinated derivatives has been linked to the inhibition of heptosyltransferases, enzymes implicated in lipopolysaccharide biosynthesis in gram-negative bacteria . This suggests potential applications in antimicrobial drug development.
Case Studies
4.1 Case Study on Imaging Applications
A study conducted by Waschke et al. focused on the synthesis and application of 1-deoxy-1-fluoro-D-manno-heptulose as an imaging agent for pancreatic beta cells. The research demonstrated that this compound could be effectively used to visualize insulin-producing cells in vivo, providing valuable insights into diabetes research .
4.2 Case Study on Antitumor Efficacy
Another significant investigation assessed the antitumor efficacy of various fluorinated heptoses, including this compound. The results indicated a marked reduction in tumor growth rates when these compounds were administered to cancer models, highlighting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose involves its interaction with specific molecular targets and pathways. The fluorine atom at the first carbon position can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can modulate various biochemical pathways, including those involved in glucose metabolism and cellular signaling .
Comparison with Similar Compounds
Table 1: Key Features of 1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose and Analogous Compounds
Detailed Analysis
This compound vs. 2.7-Anhydro-p-D-altro-hept-2-ulopyranose
- Structural Differences : The absence of fluorine in the anhydro compound () is replaced by a 2,7-anhydro bridge, which introduces ring strain and alters conformational flexibility .
- Reactivity : The anhydro bridge enhances electrophilicity at C2, making it prone to nucleophilic attack, whereas the fluorine in the target compound increases metabolic stability and resistance to hydrolysis .
Comparison with Methyl 3-deoxy-D-arabino-hept-2-ulopyranosid)onate
- Functional Groups : The diphenyl phosphate group at C7 in the latter () enhances its utility in phosphorylation studies, whereas the fluorine in the target compound is more suited for mimicking natural substrates in enzymatic assays .
- Stereochemistry: The arabino configuration in the methyl ester contrasts with the erythro configuration of the target compound, affecting binding affinity to carbohydrate-processing enzymes .
Contrast with 2-Deoxy-2,2-difluoro-β-D-lyxo-hexopyranose
- Backbone Length: The hexose backbone () lacks the C7 hydroxyl present in hept-2-ulopyranoses, reducing its compatibility with heptose-specific enzymes like sedoheptulose kinases .
Biological Activity
1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose is a fluorinated sugar derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and metabolic research. This article explores its synthesis, biological mechanisms, and applications, supported by case studies and data tables.
Chemical Structure and Synthesis
This compound possesses the molecular formula C7H13F O5, characterized by a unique fluoromethyl group that influences its reactivity and biological interactions. The synthesis of this compound typically involves nucleophilic substitution reactions where fluorine is introduced into the sugar backbone. Recent studies have demonstrated efficient synthetic routes using reagents like Selectfluor, yielding high purity products suitable for biological testing .
The biological activity of this compound is primarily attributed to its interaction with glycosylation processes in cells. Fluorinated sugars can act as mechanism-based inhibitors of glycosyltransferases, enzymes critical for carbohydrate metabolism. This inhibition can lead to altered glycosylation patterns on proteins, which may affect cell signaling and metabolism .
Key Mechanisms:
- Inhibition of Glycosyltransferases: The fluorine atom modifies the substrate's properties, enhancing binding affinity to the enzyme active sites.
- Altered Metabolic Pathways: By mimicking natural sugars, it can interfere with normal metabolic processes, potentially leading to therapeutic effects against certain diseases.
Anticancer Properties
A notable study investigated the effects of this compound on pancreatic cancer cells. The compound was found to inhibit cell proliferation significantly in vitro, showcasing its potential as a therapeutic agent. The study reported a dose-dependent response, with IC50 values indicating effective concentrations for inhibiting cancer cell growth .
Imaging Applications
Another research application highlighted the use of fluorinated sugars in positron emission tomography (PET) imaging. This compound was evaluated as a potential tracer for non-invasive imaging of pancreatic beta cells. Its structural similarity to glucose allows it to be utilized in metabolic imaging, providing insights into glucose metabolism in various tissues .
Table 1: Summary of Biological Activities
Table 2: Synthesis Conditions and Yields
| Synthesis Method | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Anhydrous HF with Selectfluor | 73% |
| Hydrolysis Reaction | Under controlled pH | 82% |
Q & A
Q. How do isotopic labeling (e.g., , ) and advanced NMR techniques resolve spectral overlap in structural studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
